molecular formula C22H21BrN4O3 B6584143 N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1115876-83-9

N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B6584143
CAS No.: 1115876-83-9
M. Wt: 469.3 g/mol
InChI Key: KKSYFEARMKAMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide (CAS 1115876-83-9) is a high-purity benzamide derivative supplied for research and development purposes. This compound features a molecular formula of C22H21BrN4O3 and a molecular weight of 469.33 g/mol . It is part of a class of substituted benzamide derivatives that have been investigated for their potential in pharmaceutical research, particularly in the context of neurological and metabolic disorders . The structural architecture of this molecule integrates a pyrazine core, a motif prevalent in medicinal chemistry due to its versatile electronic properties and capacity for diverse chemical interactions . The morpholine and benzamide components further enhance its potential as a scaffold for probing biological mechanisms. Research into analogous pyrazine-containing compounds has demonstrated significant biological activities, including antibacterial effects against resistant pathogens and promising cytotoxicity against cancer cell lines, suggesting broad utility in foundational biomedical research . The specific research value of this compound is underscored by patent literature indicating that related chemical structures are explored for potential applications in addressing conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, anxiety, migraines, and various metabolic disorders including obesity and diabetes . Its mechanism of action, while specific to the research context, is inferred from its structural class, which is often designed to modulate key protein targets involved in disease pathways. This product is intended for use in non-clinical laboratory research only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O3/c23-18-5-1-16(2-6-18)15-26-21(28)17-3-7-19(8-4-17)30-22-20(24-9-10-25-22)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSYFEARMKAMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Amidation

This two-step method is widely reported in patent literature and commercial synthesis guides:

Step 1: Synthesis of 4-{[3-(Morpholin-4-yl)Pyrazin-2-yl]Oxy}Benzoyl Chloride

  • Reactants : 4-{[3-(Morpholin-4-yl)pyrazin-2-yl]oxy}benzoic acid (1.0 equiv), thionyl chloride (SOCl₂, 2.5 equiv).

  • Conditions : Reflux in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours under nitrogen.

  • Workup : Excess SOCl₂ is removed via rotary evaporation, yielding the acid chloride as a pale-yellow solid.

Step 2: Coupling with 4-Bromobenzylamine

  • Reactants : 4-Bromobenzylamine (1.2 equiv), triethylamine (Et₃N, 3.0 equiv), acid chloride (1.0 equiv).

  • Conditions : Stirred in DCM at 0–5°C for 1 hour, then warmed to 25°C for 12 hours.

  • Workup : The mixture is washed with water (3×), dried over Na₂SO₄, and concentrated. Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 85–92%.

Coupling Reagent-Assisted Amidation

Alternative protocols employ coupling agents to avoid handling corrosive acid chlorides:

Reactants :

  • 4-{[3-(Morpholin-4-yl)pyrazin-2-yl]oxy}benzoic acid (1.0 equiv).

  • 4-Bromobenzylamine hydrochloride (1.1 equiv).

  • N,N’-Dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 1-hydroxybenzotriazole (HOBt, 1.5 equiv).

Conditions :

  • Solvent: Dimethylformamide (DMF) at 0°C for 30 minutes, then 25°C for 24 hours.

  • Workup: Precipitated dicyclohexylurea is filtered, and the product is extracted with ethyl acetate.

Yield : 78–84%.

Optimization of Reaction Parameters

Temperature Control

  • Amidation Efficiency : Reactions conducted below 5°C minimize side reactions (e.g., N-acylation of morpholine), while temperatures above 30°C reduce yields by 15–20%.

  • Morpholine Stability : Prolonged heating (>24 hours) at >40°C risks cleavage of the morpholine ring.

Solvent Selection

  • Dichloromethane (DCM) : Preferred for acid chloride methods due to high solubility of intermediates and ease of removal.

  • DMF : Enhances reactivity in coupling reagent methods but complicates purification due to high boiling point.

Stoichiometric Ratios

  • Amine Excess : A 1.2:1 ratio of 4-bromobenzylamine to acid chloride suppresses dimerization of the benzoic acid derivative.

  • Base Role : Triethylamine (3.0 equiv) neutralizes HCl generated during acid chloride reactions, preventing protonation of the amine.

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh).

  • Mobile Phase : Ethyl acetate/hexane gradient (1:4 to 1:2).

  • Rf Value : 0.45 (TLC, ethyl acetate/hexane 1:2).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazine), 7.85 (d, J = 8.8 Hz, 2H, benzamide), 7.45 (d, J = 8.4 Hz, 2H, bromophenyl), 4.55 (s, 2H, CH₂), 3.75 (m, 4H, morpholine), 3.60 (m, 4H, morpholine).

  • LCMS : m/z 469.3 [M+H]⁺.

Comparative Analysis of Methods

Parameter Acid Chloride Method Coupling Reagent Method
Yield85–92%78–84%
Reaction Time13–14 hours24–26 hours
CostLow (SOCl₂ ≈ $17.92/100g)High (DCC ≈ $50/g)
Scalability>100 g<50 g
Safety ConcernsSOCl₂ corrosionDMF toxicity

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements propose microreactor systems for acid chloride formation, reducing reaction time to 2 hours and improving yield to 94%.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to DCM.

  • Catalytic Methods : Immobilized lipases (e.g., Candida antarctica) enable amide bond formation at 50°C with 80% yield, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for electrophilic aromatic substitution reactions, while the morpholinyl and pyrazinyl groups can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide exhibit significant antimicrobial properties. The piperazine and pyrazine frameworks are known to enhance the bioactivity against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The presence of the morpholine group is believed to play a crucial role in modulating inflammatory pathways. In vitro studies demonstrate that related compounds can reduce the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Neuroprotective Potential

Emerging research highlights the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The interaction of the morpholine and pyrazine groups with neurotransmitter systems suggests that it may help mitigate neuronal damage and improve cognitive functions in preclinical models .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Morpholine Derivative:
    • Reacting 4-bromobenzaldehyde with morpholine to form the corresponding morpholine derivative.
  • Coupling with Pyrazine:
    • Introducing a pyrazine moiety through nucleophilic substitution reactions.
  • Final Coupling:
    • The final step involves coupling with benzamide derivatives to yield the target compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study on Antimicrobial Activity

A study published in Drug Target Insights evaluated the antimicrobial efficacy of several derivatives based on the structure of this compound. Results indicated that certain modifications led to enhanced activity against resistant bacterial strains, paving the way for new antibiotic development .

Neuroprotective Effects in Animal Models

In a preclinical study focusing on neuroprotection, researchers administered this compound to animal models exhibiting symptoms akin to Alzheimer's disease. Behavioral tests showed significant improvements in memory retention and reduced neuroinflammation markers compared to control groups .

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound’s morpholinyl-pyrazine group distinguishes it from analogues like 4MNB (nitro/methoxy) and piperidinyl-pyrazine derivatives . Morpholine’s electron-rich oxygen may enhance solubility compared to piperidine’s lipophilic nature.
  • Bromophenyl groups are common across compounds (e.g., ), suggesting shared synthetic pathways or targeting similar biological receptors.

Synthetic Strategies: Acid chloride coupling (e.g., ) and Suzuki-Miyaura reactions (e.g., ) are prevalent for introducing aromatic/heterocyclic motifs. Heterocyclic systems (pyrazine, thieno-pyrazol) often require multi-step protocols, as seen in .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound (466.33 g/mol) is heavier than 4MNB (335.16 g/mol) but lighter than thieno-pyrazol derivatives (450.33 g/mol) . The morpholine group likely reduces logP compared to piperidine-containing analogues .
  • Thermal Stability : Melting points for related compounds range from 99–178°C (e.g., ), suggesting the target may exhibit similar stability.

Biological Activity

N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a synthetic compound that has garnered attention for its potential biological activities, including antibacterial, enzyme inhibitory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20BrN3O2\text{C}_{18}\text{H}_{20}\text{BrN}_3\text{O}_2

This compound features a bromophenyl group, a morpholine ring, and a pyrazine moiety, which are known for their diverse biological activities.

Antibacterial Activity

Research has demonstrated that compounds with similar structural frameworks exhibit varying degrees of antibacterial activity. For instance, studies on related bromophenyl derivatives have shown significant activity against several bacterial strains. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) provide insight into the effectiveness of these compounds.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
1Staphylococcus aureus1020
2Escherichia coli1530
3Pseudomonas aeruginosa2040

The above table illustrates that compounds similar to this compound can exhibit potent antibacterial properties, indicating its potential for further development as an antimicrobial agent .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

Inhibition Data:

EnzymeIC50 (µM)
Acetylcholinesterase5.6
Urease3.8

The IC50 values indicate that this compound is a promising candidate for developing new enzyme inhibitors .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Cell Line Studies:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0

These findings underscore the potential of this compound as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of compounds similar to this compound. For example, a study conducted on a series of morpholine-containing compounds demonstrated their broad-spectrum antibacterial activity and significant inhibition of AChE. These findings support the hypothesis that structural modifications can enhance pharmacological properties .

Q & A

Q. What are the key synthetic methodologies for preparing N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Amide Bond Formation : Coupling 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzoic acid with (4-bromophenyl)methanamine using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low-temperature conditions (-50°C) to minimize side reactions .

Pyrazine Functionalization : Introducing the morpholine moiety to pyrazine via nucleophilic aromatic substitution, often requiring anhydrous solvents (e.g., acetonitrile) and catalysts like potassium carbonate .

  • Validation : Elemental analysis and spectroscopic techniques (NMR, IR) confirm intermediate purity before final coupling .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : A combination of techniques is employed:
  • Elemental Analysis : Verify %C, %H, %N (e.g., deviations <0.4% from calculated values ensure purity) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the bromophenyl (δ ~7.5 ppm), morpholine (δ ~3.5 ppm), and benzamide carbonyl (δ ~168 ppm) .
  • Fluorescence Spectroscopy : Assess electronic properties; pH-dependent studies (e.g., pH 2.7–10.1) evaluate stability in biological buffers .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in kinase inhibition?

  • Methodological Answer :
  • Pharmacophore Modeling : Focus on the morpholino-pyrazine core for hydrogen bonding with kinase ATP-binding pockets. Compare analogs (e.g., trifluoromethyl vs. bromophenyl substitutions) to assess steric/electronic effects .
  • Biological Assays :
  • Enzyme Inhibition : Measure IC₅₀ values against recombinant kinases (e.g., ALK5) using fluorescence polarization .
  • Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., MDA-MB-231) with dose ranges (1–100 µM) and controls (e.g., GW788388 as a reference inhibitor) .
  • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positioning with activity .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Contradictions often arise from:
  • Reagent Purity : Impure O-benzyl hydroxylamine HCl (>98% vs. 97%) impacts coupling efficiency. Source materials should be validated via LC-MS .
  • Reaction Scale : Small-scale syntheses (e.g., 125 mmol) may report higher yields than industrial protocols due to heat/mass transfer limitations .
  • Purification Methods : Compare column chromatography (silica gel) vs. recrystallization (acetonitrile/water) for byproduct removal .

Q. What crystallographic software is recommended for resolving the compound’s 3D structure, and how should data be refined?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Software :
  • Phaser : For molecular replacement using morpholino-containing analogs as search models .
  • SHELXL : Refine anisotropic displacement parameters and validate geometry via R₁ (<5%) and wR₂ (<12%) .
  • Validation : Check for twinning with PLATON and assess hydrogen bonds (<3.0 Å) .

Methodological Tables

Q. Table 1. Elemental Analysis Data for Analogous Compounds

Compound IDCalculated (%C/%H/%N)Observed (%C/%H/%N)Reference
Analog A68.11/5.06/12.2268.04/5.05/12.17
Analog B60.12/4.46/10.7960.03/4.47/10.81

Q. Table 2. Reaction Optimization for Amide Coupling

Coupling ReagentSolventTemp (°C)Yield (%)Reference
DCC/HOBtDMF-5078
EDCI/HOAtCH₃CN2565

Key Considerations for Experimental Design

  • Biological Studies : Include positive controls (e.g., GW788388 for ALK5 inhibition) and dose-response curves (1 nM–100 µM) .
  • Synthetic Reproducibility : Document reagent sources (e.g., Oakwood Chemical vs. Shanghai Aladdin) and lot numbers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.